molecular formula C10H8ClFN2O2 B11718681 Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate

Cat. No.: B11718681
M. Wt: 242.63 g/mol
InChI Key: YUEBJYKZYLOBBA-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate (CAS: 919354-52-2) is a substituted pyridine derivative characterized by a chloro group at position 6, a cyano group at position 5, and a fluoromethyl substituent at position 2. Its molecular formula is C₁₀H₇ClFN₂O₂, with a molecular weight of approximately 255.63 g/mol (calculated based on substituent masses). This compound is primarily used as a pharmaceutical intermediate, leveraging its electron-withdrawing substituents (cyano, chloro, fluoromethyl) to modulate reactivity and bioavailability .

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 6-chloro-5-cyano-2-(fluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)7-3-6(5-13)9(11)14-8(7)4-12/h3H,2,4H2,1H3

InChI Key

YUEBJYKZYLOBBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloronicotinic acid with ethyl cyanoacetate in the presence of a base, followed by fluoromethylation using a suitable fluorinating agent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized nicotinates.

Scientific Research Applications

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate with structural analogs:

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound (919354-52-2) C₁₀H₇ClFN₂O₂ Cl (6), CN (5), FCH₂ (2) ~255.63 High lipophilicity; intermediate in drug synthesis
Ethyl 6-chloro-5-cyano-2-methylnicotinate (2066411) C₁₀H₉ClN₂O₂ Cl (6), CN (5), CH₃ (2) 224.64 Lower metabolic stability vs. fluoromethyl analog
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (175277-73-3) C₁₀H₆ClF₃N₂O₂ Cl (6), CN (5), CF₃ (2) 290.62 Enhanced electronegativity; improved metabolic resistance
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (1672655-82-1) C₉H₆BrClF₃NO₂ Br (5), Cl (6), CF₃ (2) 344.51 Bromine enhances halogen bonding; used in cross-coupling reactions
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (477866-12-9) C₂₂H₁₇ClN₃O₂ Cl (4-benzyl), CN (5), C₆H₅ (2) 394.84 Amino and phenyl groups improve target selectivity

Key Observations:

Substituent Effects on Lipophilicity :

  • The fluoromethyl group (FCH₂) in the target compound increases lipophilicity compared to the methyl analog (CH₃), enhancing membrane permeability .
  • The trifluoromethyl (CF₃) analog (CAS 175277-73-3) exhibits even higher lipophilicity and metabolic stability due to the strong electron-withdrawing nature of CF₃ .

Functional Group Modifications: Amino and phenyl substitutions (e.g., CAS 477866-12-9) expand π-π stacking interactions, enhancing selectivity for biological targets like kinases .

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